4-cyanopyridine-2-carboxamide
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Overview
Description
4-Cyanopyridine-2-carboxamide, also known as Isonicotinamide, is the amide form of isonicotinic acid . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position . This compound is used for material synthesis .
Synthesis Analysis
The synthesis of 4-cyanopyridine-2-carboxamide involves a single step process for producing cyanopiperidine by dehydrating respective piperidine carboxamide employing a suitable dehydrating agent . Another method involves the reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris[2-phenylpyridinato-C2,N]iridium(III) complex .Molecular Structure Analysis
The equilibrium structure of the 4-cyanopyridine molecule was determined from experimental data for the first time . The computations performed at the CCSD (T) level agree well with the results of the combined electron diffraction and microwave data analysis .Chemical Reactions Analysis
A photocatalytic strategy for the chemodivergent radical benzylation of 4-cyanopyridines has been reported . The chemistry uses a single photoredox catalyst to generate benzyl radicals upon N–F bond activation of 2-alkyl N-fluorobenzamides .Physical And Chemical Properties Analysis
4-Cyanopyridine-2-carboxamide is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) . Its molecular formula is C6H6N2O .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-cyanopyridine-2-carboxamide,” focusing on unique applications in various fields:
Pharmacology
Antiproliferative Activity: 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides, derivatives of 4-cyanopyridine-2-carboxamide, have been synthesized and studied for their antiproliferative activity. They have shown potential in inhibiting the growth of various cancer cell lines, including lung cancer (A549/ATCC, NCI-H522, and HOP-62), colon cancer (HCC-2998), and brain cancer (SNB-19) .
Chemistry
Photocatalysis: A photocatalytic strategy for the chemodivergent radical benzylation of 4-cyanopyridines has been reported. This approach uses a single photoredox catalyst to generate benzyl radicals upon N–F bond activation of 2-alkyl N-fluorobenzamides . Organic Photoredox Catalysis: In another study, 4-cyanopyridine was used as a substrate in organic photoredox-catalyzed three-component sulfonylative pyridylation. This process was carried out under the irradiation of blue LED light .
Mechanism of Action
Target of Action
4-Cyanopyridine-2-carboxamide is a compound that has been studied for its potential in various chemical reactions
Mode of Action
The mode of action of 4-cyanopyridine-2-carboxamide is primarily through its involvement in photocatalytic reactions . It is prone to single-electron transfer (SET) reduction to form kinetically stable dearomatized radical anions . These open-shell intermediates can then couple with other radicals, offering a selective ipso-substitution manifold .
Biochemical Pathways
The biochemical pathways affected by 4-cyanopyridine-2-carboxamide are related to its photocatalytic activity. The compound is involved in the generation of benzyl radicals upon N–F bond activation . This process leads to the formation of benzylated pyridines . .
Result of Action
The result of the action of 4-cyanopyridine-2-carboxamide is the formation of benzylated pyridines . These compounds are formed through a photocatalytic process involving the generation of benzyl radicals . .
Action Environment
The action of 4-cyanopyridine-2-carboxamide is influenced by environmental factors such as light, as its reactions are photocatalytic . The efficacy and stability of the compound can be affected by the intensity and wavelength of the light source
Safety and Hazards
Future Directions
The development of switchable photocatalytic methods that allowed selection between the functionalization of 4-cyanopyridines at the C4 or C2 position, leading to products 3 and 4 respectively, has been described . This opens up new possibilities for the use of 4-cyanopyridine-2-carboxamide in various applications.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyanopyridine-2-carboxamide involves the reaction of 4-cyanopyridine with ethyl chloroformate followed by reaction with ammonia.", "Starting Materials": [ "4-cyanopyridine", "ethyl chloroformate", "ammonia" ], "Reaction": [ "4-cyanopyridine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 4-cyanopyridine-2-carboxylic acid ethyl ester.", "The resulting ester is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 4-cyanopyridine-2-carboxamide.", "The product can be purified by recrystallization from a suitable solvent such as ethanol." ] } | |
CAS RN |
54089-05-3 |
Product Name |
4-cyanopyridine-2-carboxamide |
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.1 |
Purity |
95 |
Origin of Product |
United States |
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